molecular formula C18H17ClN2O B14432849 3-{Benzyl[2-(4-chlorophenyl)-2-oxoethyl]amino}propanenitrile CAS No. 80896-13-5

3-{Benzyl[2-(4-chlorophenyl)-2-oxoethyl]amino}propanenitrile

Katalognummer: B14432849
CAS-Nummer: 80896-13-5
Molekulargewicht: 312.8 g/mol
InChI-Schlüssel: OXSMGBJBVLLLGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{Benzyl[2-(4-chlorophenyl)-2-oxoethyl]amino}propanenitrile is a chemical compound that features a benzyl group, a 4-chlorophenyl group, and a nitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{Benzyl[2-(4-chlorophenyl)-2-oxoethyl]amino}propanenitrile typically involves the reaction of benzylamine with 4-chlorobenzoyl chloride to form an intermediate, which is then reacted with acrylonitrile under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

3-{Benzyl[2-(4-chlorophenyl)-2-oxoethyl]amino}propanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The benzyl and chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl or chlorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-{Benzyl[2-(4-chlorophenyl)-2-oxoethyl]amino}propanenitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-{Benzyl[2-(4-chlorophenyl)-2-oxoethyl]amino}propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzylamine: A simpler compound with a benzyl group and an amine group.

    4-Chlorobenzoyl Chloride: A compound with a 4-chlorophenyl group and a carbonyl chloride group.

    Acrylonitrile: A compound with a nitrile group and a vinyl group.

Uniqueness

3-{Benzyl[2-(4-chlorophenyl)-2-oxoethyl]amino}propanenitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties

Eigenschaften

CAS-Nummer

80896-13-5

Molekularformel

C18H17ClN2O

Molekulargewicht

312.8 g/mol

IUPAC-Name

3-[benzyl-[2-(4-chlorophenyl)-2-oxoethyl]amino]propanenitrile

InChI

InChI=1S/C18H17ClN2O/c19-17-9-7-16(8-10-17)18(22)14-21(12-4-11-20)13-15-5-2-1-3-6-15/h1-3,5-10H,4,12-14H2

InChI-Schlüssel

OXSMGBJBVLLLGD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CN(CCC#N)CC(=O)C2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.